molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No. B1194679
CAS RN: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Patent
US07456278B2

Procedure details

11 (240 mg, 0.46 mmol) and HATU (350 mg, 0.92 mmol) were dissolved in DMF (2 mL) and diisopropylethylamine (0.16 mL, 0.92 mmol) was added. The mixture was stirred for 15 min at ambient temperature, and then treated with anhydrous ammonia for 20 min. Stirring was continued overnight. DMF was removed in vacuo, and the residue was diluted with ethyl acetate, washed with water and brine then dried over MgSO4. After evaporation of the solvent, the residue was purified on silica gel (5% methanol/methylene chloride) to afford product 12 as a white solid. 12, a mixture of two diastereomers, was then separated on silica gel, using increasing gradient of 20-50% ethyl acetate-methylene chloride, to give first eluting isomer 12a (43 mg, 18%) and the second eluting isomer 12b (61 mg, 25%) both as a white solids. 12a: MS m/z 521.2 (MH+). 12b: MS m/z 521.2 (MH+).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].CN(C(ON1N=NC2[CH:20]=[CH:21][CH:22]=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:33](N(C(C)C)CC)([CH3:35])[CH3:34].N>CN(C=O)C>[CH2:35]([O:5][C:4](=[O:6])[CH2:3][CH2:2][C:1]([O:8][CH2:22][CH:21]=[CH2:20])=[O:7])[CH:33]=[CH2:34] |f:1.2|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-]
Name
Quantity
350 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (5% methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)OC(CCC(=O)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.